N-(3-ethylphenyl)-3-methylbenzamide
Description
N-(3-Ethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group linked to a 3-ethylphenylamine moiety via an amide bond. Benzamides are widely studied for their roles in metal-catalyzed C–H functionalization, pharmaceutical chemistry, and material science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-7-5-9-15(11-13)17-16(18)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
QSHYACOPGSSEEM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthesis : Acid chloride coupling (e.g., 3-methylbenzoyl chloride with amines) is a common high-yield method for benzamide synthesis. The steric bulk of substituents (e.g., ethyl vs. hydroxy-dimethylethyl) may impact reaction efficiency .
- Directing Group Utility : N,O-bidentate groups (e.g., hydroxy-dimethylethyl in ) enable chelation with transition metals (Pd, Ru), facilitating regioselective C–H activation. Ethylphenyl groups lack Lewis basic sites, limiting their utility as directing groups.
Structural and Crystallographic Insights
X-ray crystallography data from analogs reveals how substituents influence molecular packing:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms intramolecular hydrogen bonds (O–H···N), stabilizing a planar amide conformation critical for metal chelation .
- N-(3-Methylphenyl)-3-nitrobenzamide likely exhibits a twisted geometry due to steric clashes between nitro and methyl groups, reducing crystallinity .
- Ethyl vs.
Data Tables
Table 1: Physicochemical Properties of Selected Benzamides
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